molecular formula C10H9F3N4 B2629648 N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine CAS No. 894758-09-9

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine

Cat. No. B2629648
CAS RN: 894758-09-9
M. Wt: 242.205
InChI Key: DYALORFYXVDQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine, also known as TFB-TAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole compounds that are known for their diverse biological activities. TFB-TAA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine is complex and involves multiple pathways. It has been shown to interact with specific enzymes and proteins, leading to the inhibition of their activity. N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism of action of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemical and Physiological Effects
N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, leading to the inhibition of cell growth and proliferation. N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to have antifungal activity, inhibiting the growth of several fungal species. The biochemical and physiological effects of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine are still under investigation, and further studies are needed to fully understand its biological activity.

Advantages And Limitations For Lab Experiments

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have potent biological activity, making it a valuable tool for the study of biological systems. However, there are also some limitations to the use of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, further studies are needed to fully characterize its biological activity and potential applications.

Future Directions

There are several future directions for the study of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine. One potential application is in the development of cancer therapies. N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to have potent activity against several types of cancer cells, and further studies are needed to fully understand its mechanism of action and potential applications in cancer therapy. Another potential application is in the development of antifungal agents. N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to have potent activity against several fungal species, and further studies are needed to fully characterize its antifungal activity and potential applications. Additionally, N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has potential applications in material science, including the development of biosensors and other biological materials. Further studies are needed to fully understand the potential applications of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine in these fields.

Synthesis Methods

The synthesis of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine involves the reaction of 2-(trifluoromethyl)benzylamine with 4H-1,2,4-triazole-4-amine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized through various techniques. The synthesis of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been reported in several scientific journals, and the procedure has been standardized for reproducibility.

Scientific Research Applications

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been used extensively in scientific research for its diverse biological activities. It has been studied for its potential applications in cancer therapy, antifungal agents, and as a tool for the study of biological systems. In cancer therapy, N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In antifungal agents, N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been shown to have potent activity against several fungal species. In addition, N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine has been used as a tool for the study of biological systems, including the development of biosensors and the study of enzyme kinetics.

properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)9-4-2-1-3-8(9)5-16-17-6-14-15-7-17/h1-4,6-7,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYALORFYXVDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN2C=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine

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